molecular formula C13H12ClN B12548758 Benzenamine, 4-chloro-N-methyl-N-phenyl- CAS No. 174307-94-9

Benzenamine, 4-chloro-N-methyl-N-phenyl-

Cat. No.: B12548758
CAS No.: 174307-94-9
M. Wt: 217.69 g/mol
InChI Key: XBYLRNFTVJJVDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the methyl group replaces one of the hydrogen atoms on the nitrogen atom of the aniline derivative.

Another method involves the direct methylation of 4-chloroaniline using formaldehyde and formic acid under acidic conditions

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-chloro-N-methyl-N-phenyl- typically involves large-scale methylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-N-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the para position can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Benzenamine, 4-chloro-N-methyl-N-phenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-N-methyl-N-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. Its unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-chloro-N-methyl-: This compound lacks the phenyl group on the nitrogen atom, resulting in different chemical properties and reactivity.

    Benzenamine, 4-methyl-N-phenyl-:

    Benzenamine, N,N-dimethyl-: Both hydrogen atoms on the nitrogen are replaced with methyl groups, leading to different chemical behavior.

Uniqueness

Benzenamine, 4-chloro-N-methyl-N-phenyl- is unique due to the presence of both a chlorine atom and a phenyl group on the nitrogen atom. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

174307-94-9

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

4-chloro-N-methyl-N-phenylaniline

InChI

InChI=1S/C13H12ClN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3

InChI Key

XBYLRNFTVJJVDF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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